Isopentane

Description

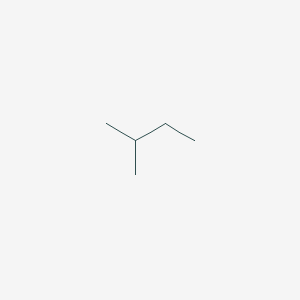

Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.

Isopentane is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).

Isopentane is a natural product found in Punica granatum with data available.

Isopentane is an organic, branched-chain alkane with five carbon atoms.

Isopentane is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Critical Role of Isopentane in Cryopreservation: A Technical Guide for Researchers

In the landscape of modern biological research and drug development, the integrity of tissue specimens is paramount. The ability to preserve the intricate architecture and molecular fidelity of these samples dictates the reliability and reproducibility of experimental outcomes. Cryopreservation, the process of preserving biological materials at ultra-low temperatures, stands as a cornerstone technique. Within this field, the choice of cryogen is a critical determinant of success. This guide provides an in-depth technical exploration of isopentane's role as a superior heat transfer agent in cryopreservation, particularly in the context of "snap-freezing" tissues for histological, genetic, and proteomic analyses. We will delve into the physicochemical principles that underpin its efficacy, present validated protocols, and offer insights to empower researchers to achieve optimal tissue preservation.

The Challenge of Cryopreservation: Mitigating Ice Crystal Artifacts

The fundamental goal of cryopreservation is to halt biological activity by reducing the temperature to a point where enzymatic and chemical processes are effectively arrested. However, the transition of intracellular and extracellular water from a liquid to a solid state presents a significant hurdle. Slow freezing allows for the formation of large, disruptive ice crystals that can puncture cell membranes, distort tissue morphology, and compromise the structural integrity of macromolecules.[1][2][3][4] This "freeze-fracture" artifact can render a sample useless for downstream applications that rely on precise spatial organization, such as immunohistochemistry and in situ hybridization.[5]

Direct immersion in liquid nitrogen, while seemingly a straightforward approach to rapid freezing, is often suboptimal.[3][6] This is due to the "Leidenfrost effect," where the extreme temperature difference between the tissue and the liquid nitrogen creates an insulating vapor barrier.[3][7] This layer of gaseous nitrogen impedes efficient heat transfer, paradoxically slowing the freezing process and increasing the risk of ice crystal formation.[3]

Isopentane: An Ideal Intermediate for Rapid Heat Transfer

Isopentane (2-methylbutane) has emerged as the preferred cryogen for snap-freezing due to its unique physical properties that circumvent the limitations of direct liquid nitrogen immersion.[4][6][8]

Physicochemical Advantages of Isopentane

| Property | Value | Significance in Cryopreservation |

| Boiling Point | 27.8 °C (82 °F) | Remains liquid at the temperatures used for cooling, preventing the formation of an insulating vapor barrier.[9][10][11][12][13] |

| Freezing Point | ~ -160 °C (-256 °F) | Allows for cooling to very low temperatures without solidifying, ensuring a liquid medium for efficient heat transfer.[5][11][13] |

| High Thermal Conductivity | Not explicitly quantified in search results | Facilitates rapid and uniform heat transfer from the tissue to the cooling medium.[4] |

| High Specific Heat Capacity | 164.5 J/mol*K | Enables isopentane to absorb a significant amount of heat from the tissue sample without a drastic increase in its own temperature, promoting a consistent and rapid freeze.[14] |

The key advantage of isopentane is its ability to remain in a liquid state at the interface with the tissue sample when cooled by liquid nitrogen or dry ice.[4][15] This direct liquid-to-solid contact ensures a much higher rate of heat transfer compared to the gas-mediated cooling that occurs with direct liquid nitrogen immersion, thereby minimizing the formation of ice crystal artifacts.[4]

Isopentane-Mediated Cryopreservation: A Workflow Analysis

The following diagram illustrates the central role of isopentane in a typical snap-freezing workflow.

Caption: Isopentane Snap-Freezing Workflow.

Validated Protocols for Isopentane Cryopreservation

The choice of cooling method for isopentane (liquid nitrogen or dry ice) and the state of the isopentane itself (liquid or solid) can be adapted based on the specific tissue type and downstream application.

Protocol 1: Liquid Isopentane Cooled with Liquid Nitrogen

This is the most common and effective method for achieving rapid, uniform freezing, particularly for larger tissue samples.[4][5][6][8]

Methodology:

-

Preparation: In a chemical fume hood, place a stainless steel or Pyrex beaker containing a sufficient volume of isopentane to fully immerse the tissue sample into a Dewar flask or insulated container filled with liquid nitrogen.[6][8]

-

Cooling: Allow the isopentane to cool. The isopentane is sufficiently chilled when a frozen layer begins to form at the bottom of the beaker, or when it becomes opaque and hazy.[5][8] The target temperature is typically between -120°C and -160°C.[5]

-

Embedding (Optional but Recommended): Place the tissue sample in a cryomold and cover it with Optimal Cutting Temperature (OCT) compound.[16][17] This provides support during sectioning.

-

Freezing: Using forceps, carefully submerge the cryomold containing the tissue into the chilled isopentane for 20-60 seconds, depending on the tissue size.[8][16] The OCT will turn white upon freezing.[16]

-

Post-Freezing: Quickly transfer the frozen block to dry ice to allow any residual isopentane to evaporate before wrapping and storing at -80°C or in the vapor phase of liquid nitrogen.[5][8]

Protocol 2: Isopentane Cooled with Dry Ice

Methodology:

-

Preparation: In a chemical fume hood, place a beaker of isopentane into an insulated container filled with dry ice pellets.[17][19][22] A slurry can be created by adding some of the dry ice directly to the isopentane until vigorous bubbling subsides, indicating the mixture has reached equilibrium at approximately -78°C.[21][23]

-

Embedding: As in Protocol 1, embed the tissue in OCT within a cryomold.[17][19]

-

Freezing: Submerge the cryomold in the dry ice-chilled isopentane until the OCT is completely frozen.[17][19]

-

Post-Freezing: Transfer the frozen block to a container of dry ice before long-term storage at -80°C.[17][19]

Protocol 3: Solid-Phase Isopentane for Delicate Tissues

Recent studies have shown that for particularly fragile tissues, such as mouse soleus muscle, using completely frozen isopentane can significantly reduce the incidence of freeze-fracture artifacts compared to using liquid isopentane.[5] This method provides a stable, flat, and extremely cold surface for freezing.

Methodology:

-

Preparation: Fill a small aluminum can with isopentane and completely freeze it by submerging the can in liquid nitrogen.[5]

-

Temperature Equilibration: Allow the frozen isopentane to reach a stable temperature of -160°C, which can be verified with a low-temperature probe.[5]

-

Freezing: Place the OCT-embedded tissue mold directly onto the flat surface of the frozen isopentane.[5] The OCT will rapidly and uniformly freeze.

-

Post-Freezing: Once the OCT is opaque white, transfer the frozen mold to dry ice for 15-20 minutes to allow for isopentane evaporation before storage at -80°C.[5]

Comparative Efficacy of Liquid vs. Frozen Isopentane for Muscle Tissue:

| Cryopreservation Method | Incidence of Freeze-Fracture |

| Liquid Isopentane | ~56% |

| Frozen Isopentane | ~4% |

| Data from a study on mouse soleus muscle.[5] |

Safety Considerations for Isopentane Handling

Isopentane is a highly volatile and flammable liquid, necessitating strict adherence to safety protocols.[6][9][10][24][25][26]

-

Ventilation: Always handle isopentane in a certified chemical fume hood or a well-ventilated area to avoid the inhalation of vapors.[15][17][22][27]

-

Ignition Sources: Keep isopentane away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[9][10][24][25][26] Use spark-proof tools and ensure proper grounding of containers to prevent static discharge.[9][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including insulated gloves, safety goggles or a face shield, and a lab coat.[10][27][28]

-

Storage: Store isopentane in a tightly sealed, appropriate container in a cool, dry, well-ventilated area designated for flammable liquids.[10][24][26]

Conclusion: A Self-Validating System for High-Quality Cryopreservation

The use of isopentane as an intermediate cryogen represents a self-validating system for achieving high-quality tissue preservation. By mitigating the Leidenfrost effect and ensuring rapid, uniform heat transfer, isopentane-mediated snap-freezing consistently produces tissue blocks with minimal ice crystal artifacts.[4][8] This superior preservation of tissue morphology and molecular integrity is crucial for the validity of a wide range of downstream applications, from routine histological staining to advanced molecular analyses such as laser capture microdissection and spatial transcriptomics.[7][20][21][29] The protocols outlined in this guide, when executed with precision and adherence to safety standards, will empower researchers to generate reliable and reproducible data, ultimately advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.

References

- 1. Rapid Freezing of Skeletal and Cardiac Muscles Using Isopentane Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Freezing of Skeletal and Cardiac Muscles Using Isopentane Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies. | Semantic Scholar [semanticscholar.org]

- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 4. med.nyu.edu [med.nyu.edu]

- 5. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unclineberger.org [unclineberger.org]

- 7. researchgate.net [researchgate.net]

- 8. cinj.org [cinj.org]

- 9. climalife.co.uk [climalife.co.uk]

- 10. amp.generalair.com [amp.generalair.com]

- 11. Application of Isopentane in Cryogenic Heat Exchange [eureka.patsnap.com]

- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. reddit.com [reddit.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Help Center [kb.10xgenomics.com]

- 17. Freezing Tissue in OCT using Isopentane [protocols.io]

- 18. dctd.cancer.gov [dctd.cancer.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Embedding and freezing fresh human tissue in OCT using isopentane [protocols.io]

- 22. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

- 23. jefferson.edu [jefferson.edu]

- 24. nbinno.com [nbinno.com]

- 25. echemi.com [echemi.com]

- 26. balchem.com [balchem.com]

- 27. biobank.kaauh.edu.sa [biobank.kaauh.edu.sa]

- 28. web04.hli.ubc.ca [web04.hli.ubc.ca]

- 29. Embedding and freezing fresh human tissue in OCT using isopentane [protocols.io]

Isopentane in the Modern Research Environment: A Technical Guide for Laboratory Professionals

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Section 1: Fundamental Chemical and Physical Characteristics of Isopentane

Isopentane (C₅H₁₂) is a colorless, highly volatile liquid with a characteristic gasoline-like odor.[1][2] As a structural isomer of pentane, its branched structure confers unique physical properties that are critical to its laboratory applications, most notably a lower boiling point and freezing point compared to its straight-chain counterpart, n-pentane.[3][4]

Core Physicochemical Data

A thorough understanding of isopentane's physical and chemical properties is paramount for its safe and effective use. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ | [1][2] |

| Molecular Weight | 72.15 g/mol | [1][5][6] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Gasoline-like | [1][2][6] |

| Boiling Point | 27.8 - 28°C (82°F) | [1][5][6] |

| Melting Point | -159.9 to -160°C (-255.8°F) | [1][5][7] |

| Flash Point | -51 to -70°F (-46 to -57°C) | [5][6] |

| Autoignition Temperature | 420°C (788°F) | [5][6] |

| Vapor Pressure | 76.1 kPa (595 mmHg) at 20°C (68°F) | [5][7] |

| Vapor Density | 2.48 (Air = 1) | [5] |

| Specific Gravity | 0.62 at 20°C (68°F) | [5][6] |

| Solubility in Water | < 1 mg/mL (practically insoluble) | [1][5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and other hydrocarbons | [7][8] |

| Lower Explosive Limit (LEL) | 1.4% | [5] |

| Upper Explosive Limit (UEL) | 7.6% | [5] |

Structural Isomerism and its Implications

Isopentane's branched structure is not merely a chemical curiosity; it is the primary determinant of its utility. The methyl group on the second carbon atom of the butane chain reduces the surface area of the molecule, leading to weaker intermolecular van der Waals forces compared to n-pentane.[4] This directly results in a lower boiling point, making isopentane an extremely volatile solvent that is easily removed from reaction mixtures or samples.[2][3]

Section 2: Key Laboratory Applications of Isopentane

Isopentane's unique properties make it a versatile tool in the laboratory, primarily in two key areas: as a solvent and as a cryogen for flash-freezing biological samples.

Isopentane as a Non-polar Solvent

With its alkane structure, isopentane is an excellent non-polar solvent, capable of dissolving other non-polar substances such as oils, fats, and greases.[7] Its high volatility is advantageous in applications where the solvent needs to be evaporated with minimal heating, thereby preserving the integrity of thermally sensitive compounds.[3] It is also used in the production of polyethylene and polypropylene.[7]

The Critical Role of Isopentane in Cryopreservation and Histology

Perhaps the most critical application of isopentane in research, particularly in histology and pathology, is for the rapid freezing (flash-freezing) of biological specimens.[2][3][9]

The Rationale for Isopentane in Flash-Freezing:

Direct immersion of tissue in liquid nitrogen (-196°C) can lead to the formation of a vapor barrier (the Leidenfrost effect), which insulates the tissue and slows the freezing process.[10] This slow freezing allows for the formation of ice crystals within the cells, which can damage cellular architecture and compromise the quality of histological sections.[10]

Isopentane, with its high thermal conductivity and low freezing point, serves as an efficient heat transfer medium.[10] When chilled with liquid nitrogen or a dry ice slurry, isopentane does not form a vapor barrier, allowing for a much more rapid and uniform freezing of the tissue, which minimizes ice crystal formation and preserves morphology.[10][11]

Experimental Protocol: Flash-Freezing of Biological Tissues using Isopentane

This protocol outlines the standard procedure for flash-freezing tissue samples for cryosectioning.

Materials:

-

Isopentane (2-methylbutane)

-

Liquid nitrogen or dry ice

-

Dewar flask or insulated container (e.g., styrofoam box)

-

Metal beaker or canister

-

Long forceps

-

Cryomolds

-

Optimal Cutting Temperature (OCT) compound

-

Personal Protective Equipment (PPE): cryo-gloves, safety glasses with side shields, lab coat

Step-by-Step Methodology:

-

Preparation of the Isopentane Bath:

-

In a chemical fume hood, pour isopentane into a metal beaker to a depth sufficient to fully immerse the cryomold.

-

Place the metal beaker containing isopentane into a Dewar flask or an insulated container filled with either liquid nitrogen or a slurry of dry ice and 100% ethanol.[10]

-

Allow the isopentane to cool. The isopentane is ready for use when it becomes opaque or begins to solidify at the bottom of the beaker, indicating it has reached a temperature near its freezing point (-160°C).[10][12]

-

-

Tissue Embedding:

-

Place a small amount of OCT compound in the bottom of a cryomold.

-

Orient the tissue sample within the OCT.

-

Cover the tissue with additional OCT, ensuring there are no air bubbles.

-

-

Freezing the Sample:

-

Using long forceps, carefully grasp the cryomold.

-

Immerse the cryomold into the chilled isopentane.[13] Do not allow the isopentane to overflow into the OCT.

-

Hold the mold in the isopentane until the OCT becomes completely opaque (frozen solid). This should occur rapidly, typically within 10-30 seconds depending on the size of the tissue block.[11]

-

Crucially, do not leave the block in the isopentane for an extended period after it has frozen, as this can cause the block to crack. [11]

-

-

Storage:

-

Once frozen, remove the block from the isopentane and allow any excess isopentane to evaporate in the fume hood.

-

Wrap the frozen block in pre-labeled aluminum foil and store it in a -80°C freezer until sectioning.[13]

-

Diagram: Isopentane Flash-Freezing Workflow

Caption: Workflow for flash-freezing biological tissues using isopentane.

Section 3: Safety, Handling, and Disposal

Isopentane's high flammability and volatility necessitate strict adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Isopentane is classified as an extremely flammable liquid and vapor.[1][14] Its vapors are heavier than air and can travel a considerable distance to an ignition source.[5] It is also an aspiration hazard and may be fatal if swallowed and enters the airways.[1][15] Inhalation may cause drowsiness or dizziness.[1][16]

NFPA 704 Diamond:

-

Health (Blue): 1 (Slight hazard)

-

Flammability (Red): 4 (Extreme hazard)

-

Instability (Yellow): 0 (Stable)

-

Special (White): None

Mandatory PPE:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[16] If ventilation is inadequate, a respirator may be necessary.

Safe Handling and Storage

-

Handling: Always handle isopentane in a well-ventilated area, such as a chemical fume hood, to avoid the buildup of flammable vapors.[17] Use non-sparking tools and explosion-proof equipment.[16][18] All equipment used when handling isopentane must be grounded to prevent static discharge.[5][15]

-

Storage: Store isopentane in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[14][16][18] It should be stored in a designated flammable liquids cabinet.[19] Isopentane is incompatible with strong oxidizing agents.[18][20]

Diagram: Isopentane Safety and Handling Logic

Caption: Key safety considerations and control measures for isopentane.

Spill and Emergency Procedures

-

Small Spills: In the event of a small spill, immediately eliminate all ignition sources.[5] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[18] Do not use combustible materials like sawdust. Ventilate the area thoroughly.

-

Large Spills: Evacuate the area immediately.[18] Contact your institution's environmental health and safety (EHS) department.

-

Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish an isopentane fire.[20] Do not use a direct stream of water, as this may spread the flammable liquid.[3]

Waste Disposal

Used isopentane and materials contaminated with isopentane must be disposed of as hazardous waste.[18][21] Collect the waste in a properly labeled, sealed container. Do not dispose of isopentane down the drain.[17][18] Follow all local, state, and federal regulations for hazardous waste disposal.[22]

Section 4: Conclusion

Isopentane is a chemical of significant utility in the modern research laboratory, particularly for its role as a highly volatile, non-polar solvent and as an unparalleled medium for the cryopreservation of biological tissues. Its unique physicochemical properties, stemming from its branched-chain structure, are directly responsible for its efficacy in these applications. However, these same properties, namely its extreme flammability and volatility, demand the utmost respect and adherence to stringent safety protocols. By understanding the fundamental principles of its chemistry and application, and by implementing robust safety and handling procedures, researchers can continue to leverage the benefits of isopentane while maintaining a safe and compliant laboratory environment.

References

- 1. Isopentane | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Isopentane?_Chemicalbook [chemicalbook.com]

- 3. What is Isopentane? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 4. Isopentane (102056-77-9) for sale [vulcanchem.com]

- 5. ISOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fireengineering.com [fireengineering.com]

- 7. haltermann-carless.com [haltermann-carless.com]

- 8. isopentane [chemister.ru]

- 9. Isopentane - Wikipedia [en.wikipedia.org]

- 10. med.nyu.edu [med.nyu.edu]

- 11. unclineberger.org [unclineberger.org]

- 12. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. gasinnovations.com [gasinnovations.com]

- 16. airgas.com [airgas.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. nj.gov [nj.gov]

- 19. reddit.com [reddit.com]

- 20. amp.generalair.com [amp.generalair.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. gasinnovations.com [gasinnovations.com]

An In-Depth Technical Guide to 2-Methylbutane (Isopentane) for Scientific Applications

A Note on Nomenclature: It is crucial for researchers, scientists, and drug development professionals to recognize that 2-methylbutane and isopentane are two names for the exact same chemical compound.[1][2][3] They are synonyms, referring to a branched-chain alkane with the chemical formula C₅H₁₂.[4][5][6] This guide will use the names interchangeably to reflect their common usage in scientific literature and supplier catalogues.

This technical guide provides a comprehensive overview of 2-methylbutane (isopentane), focusing on its properties, common scientific applications, and detailed experimental protocols relevant to research and development.

Physicochemical Properties

2-Methylbutane is a colorless, highly volatile, and extremely flammable liquid with a gasoline-like odor.[3][5][7][8] Its branched structure distinguishes its physical properties from its straight-chain isomer, n-pentane.[5] Due to its high volatility, it evaporates quickly at room temperature.[5][7]

Table 1: Quantitative Physicochemical Data for 2-Methylbutane (Isopentane)

| Property | Value |

| Molecular Formula | C₅H₁₂[4][5] |

| Molar Mass | 72.15 g/mol [3][9] |

| Boiling Point | 27.9 - 30 °C[7][8][10] |

| Melting/Freezing Point | -159.9 to -160 °C[8][10] |

| Density | 0.62 g/mL at 25 °C[7][10] |

| Vapor Pressure | 11.17 psi (76.9 kPa) at 20 °C[10] |

| Flash Point | -51 °C (-59.8 °F) closed cup |

| Autoignition Temperature | 420 °C (788 °F) |

| Solubility in Water | Almost insoluble[4][11] |

| Solubility in Organic Solvents | Miscible with hydrocarbons, oils, alcohol, and ether[4][7][11] |

| Refractive Index | n20/D 1.354[7][10] |

Key Scientific Applications

The unique properties of 2-methylbutane, particularly its very low freezing point and high volatility, make it invaluable in several scientific applications.

-

Cryosectioning and Histology: The most prominent application of isopentane in research is for the rapid freezing (snap-freezing or flash-freezing) of biological tissue specimens for cryosectioning and histological analysis.[1][3][5] Its high thermal conductivity allows for rapid and even freezing, which is critical for preserving cellular morphology and preventing the formation of damaging ice crystals.[12] This is superior to direct immersion in liquid nitrogen, which can create an insulating vapor barrier, leading to slow and uneven freezing.[12]

-

Solvent in Organic Synthesis: 2-Methylbutane is used as a non-polar solvent for various chemical reactions and purifications.[4][5][13][14] Its inertness to most chemical agents and its ease of removal by evaporation make it a suitable medium for synthesizing pharmaceutical intermediates and other organic compounds.[2][5]

-

Low-Temperature Baths: In conjunction with liquid nitrogen or dry ice, isopentane is used to create low-temperature baths for various laboratory procedures.[5] An isopentane/liquid nitrogen bath can achieve a stable temperature of approximately -160 °C.[5]

-

Blowing Agent: In industrial applications, isopentane serves as a blowing agent for the production of polystyrene and polyurethane foams.[3][5][15][16]

Experimental Protocols

This protocol describes the standard method for snap-freezing biological tissues using isopentane cooled with liquid nitrogen to minimize ice crystal artifacts and preserve tissue integrity.[12][17][18]

Materials:

-

Isopentane (2-methylbutane)

-

Liquid Nitrogen (LN₂)

-

Dewar flask or insulated container (e.g., Styrofoam box)

-

Metal canister or beaker

-

Optimal Cutting Temperature (OCT) compound

-

Cryomolds

-

Forceps

-

Personal Protective Equipment (PPE): Cryo-gloves, safety glasses, lab coat

Methodology:

-

Preparation: In a fume hood, place the metal canister inside the insulated container. Fill the insulated container with liquid nitrogen. Carefully pour isopentane into the metal canister until it is about half to two-thirds full.[12]

-

Cooling: Allow the isopentane to cool by the surrounding liquid nitrogen. The isopentane is sufficiently cold when a frozen layer begins to form at the bottom of the canister, or it becomes opaque and milky white.[18][19] This indicates the temperature is approaching isopentane's freezing point of -160 °C.

-

Embedding: Dissect and trim the fresh tissue sample to the desired size to fit within the cryomold. Fill the cryomold with OCT compound, ensuring there are no bubbles. Orient the tissue specimen within the OCT as required for sectioning.[20][21]

-

Freezing: Using forceps, grasp the cryomold and submerge it into the chilled isopentane.[20] Hold the mold in the liquid isopentane for 20-60 seconds, depending on the tissue size, until the OCT turns completely white and opaque.[18] Avoid dropping the mold into the isopentane, as this can cause the block to freeze too quickly and crack.[22]

-

Storage: Once frozen, remove the mold from the isopentane and place it on dry ice temporarily.[12] For long-term storage, wrap the frozen block in pre-labeled aluminum foil or place it in a cryotube and store it at -80 °C.[21]

Safety and Handling

2-Methylbutane is an extremely flammable substance and poses a significant fire and explosion hazard, especially when exposed to heat, sparks, or open flames.[3][7][23]

Table 2: Safety and Hazard Information for 2-Methylbutane (Isopentane)

| Hazard Category | Description |

| Flammability | Extremely flammable liquid and vapor.[24] Vapors are heavier than air and may travel to an ignition source.[7][23] |

| Health Hazards | May cause drowsiness or dizziness upon inhalation.[23][25] Aspiration hazard; may be fatal if swallowed and enters airways.[24] Repeated skin contact can cause dryness and cracking.[13][23] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[24][25] |

Handling and Storage Recommendations:

-

Ventilation: Always handle 2-methylbutane in a well-ventilated area or a chemical fume hood.[25][26]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[23][25][26] Use non-sparking tools.[23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[24] Storage temperature is often recommended between 2-8°C.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[23]

Conclusion

2-Methylbutane, commonly known as isopentane, is the same indispensable chemical compound used in a variety of scientific applications. Its primary role in research laboratories is as a superior cryopreservation medium for biological tissues, ensuring high-quality sample integrity for histological studies. While its use as a non-polar solvent is also significant, its extreme flammability necessitates strict adherence to safety protocols. Understanding the identity of 2-methylbutane and isopentane as a single substance, along with its distinct properties and safe handling procedures, is essential for its effective and secure use in scientific and drug development environments.

References

- 1. Isopentane - Wikipedia [en.wikipedia.org]

- 2. Unveiling the Chemistry of 2-Methylbutane: A Comprehensive Insight into Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. 2-Methylbutane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 4. Iso-Pentane – DHCPL [dhcpl.com]

- 5. What is Isopentane?_Chemicalbook [chemicalbook.com]

- 6. What is Isopentane? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 7. 2-Methylbutane | 78-78-4 [chemicalbook.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 10. chemwhat.com [chemwhat.com]

- 11. haltermann-carless.com [haltermann-carless.com]

- 12. med.nyu.edu [med.nyu.edu]

- 13. 2-Methylbutane: toxicology, pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 2-Methylbutane: Properties, Uses, and Safety Considerations in Industrial Applications_Chemicalbook [chemicalbook.com]

- 16. Isopentane Manufacturer Archives - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 17. Rapid Freezing of Skeletal and Cardiac Muscles Using Isopentane Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cinj.org [cinj.org]

- 19. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Freezing Tissue in OCT using Isopentane [protocols.io]

- 21. Cancer Histology Core [pathbio.med.upenn.edu]

- 22. mmpc.org [mmpc.org]

- 23. ICSC 1153 - ISOPENTANE [chemicalsafety.ilo.org]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. airgas.com [airgas.com]

- 26. carlroth.com [carlroth.com]

Physical characteristics of isopentane relevant to research

An In-depth Technical Guide to the Physical Characteristics of Isopentane for Research Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of the solvents and reagents employed is paramount for experimental success and safety. Isopentane (2-methylbutane), a branched-chain alkane, is a volatile and highly flammable liquid utilized in various laboratory applications, most notably for the rapid freezing of biological specimens for histological analysis. This guide provides a comprehensive overview of the physical characteristics of isopentane relevant to its use in research, detailed experimental protocols, and safety considerations.

Core Physical and Chemical Properties

Isopentane's utility in the laboratory is largely dictated by its thermodynamic and physical properties. Its low boiling point and freezing point, coupled with its high vapor pressure, are key to its application in cryofixation and as a volatile solvent.

Table 1: Key Physical Properties of Isopentane

| Property | Value | Units |

| Molecular Formula | C₅H₁₂ | |

| Molar Mass | 72.15 | g/mol |

| Appearance | Colorless liquid | |

| Odor | Gasoline-like | |

| Density | 0.620 | g/cm³ at 20°C |

| Boiling Point | 27.9 | °C (82.2°F) |

| Melting/Freezing Point | -159.9 | °C (-255.8°F) |

| Vapor Pressure | 76.992 | kPa at 20°C |

| Flash Point | -55 | °C (-68°F) |

| Viscosity | 0.214 | cP at 20°C |

| Solubility in Water | Insoluble | |

| Refractive Index | 1.354 |

Table 2: Thermodynamic Properties of Isopentane

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -179.1 to -177.3 | kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 260.41 | J K⁻¹ mol⁻¹ |

| Heat Capacity (C) | 164.85 | J K⁻¹ mol⁻¹ |

| Critical Temperature | 187.2 | °C (369.0°F) |

| Critical Pressure | 33.4 | atm |

Experimental Protocols for Determining Physical Characteristics

Accurate determination of the physical properties of volatile liquids like isopentane is crucial for their safe handling and application. Standardized methods, such as those developed by ASTM International, are widely used.

Determination of Boiling Point

The boiling point of a volatile liquid can be determined by several methods, including simple distillation and the Thiele tube method.[1][2][3][4]

Methodology: Simple Distillation [1][4]

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: Place a small volume of isopentane (at least 5 mL) and a few boiling chips into the distilling flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase. The temperature will rise and then stabilize as the liquid boils and the vapor condenses.

-

Boiling Point Determination: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The barometric pressure should also be recorded.

Determination of Vapor Pressure

The Reid Method (ASTM D323) is a standard test for determining the vapor pressure of petroleum products, which is applicable to isopentane.[5][6][7][8]

Methodology: Reid Vapor Pressure (ASTM D323) [5][6][7][8]

-

Apparatus: A vapor pressure apparatus consisting of a liquid chamber and a vapor chamber is required.

-

Sample Handling: The liquid chamber is filled with the chilled isopentane sample.

-

Assembly: The liquid chamber is connected to the vapor chamber, which has been heated to 37.8°C (100°F).

-

Equilibration: The assembled apparatus is immersed in a water bath at 37.8°C (100°F) until a constant pressure is observed on the gauge.

-

Measurement: The observed pressure is corrected to obtain the Reid Vapor Pressure.

Determination of Density

The density of a volatile liquid can be determined using the vapor density method, which involves the ideal gas law.[9][10][11]

Methodology: Vapor Density Method [9][10]

-

Apparatus: A flask of known volume, a heating bath, and a balance are required.

-

Procedure: A small amount of isopentane is placed in the flask, which is then heated in a boiling water bath to vaporize the liquid. The vapor displaces the air in the flask.

-

Condensation and Mass Measurement: The flask is cooled to condense the vapor, and the mass of the condensed liquid is measured.

-

Calculation: The molar mass, and subsequently the density, can be calculated using the ideal gas law (PV=nRT), where the volume is the volume of the flask, the temperature is that of the boiling water bath, and the pressure is the atmospheric pressure.

Application in Research: Cryofixation of Tissues

Isopentane is widely used for the rapid freezing (snap-freezing) of tissue samples for cryosectioning and subsequent histological or immunohistochemical analysis.[12][13][14][15][16] This technique helps to preserve the tissue architecture and antigenicity by minimizing the formation of ice crystal artifacts.[14][15]

Experimental Protocol: Tissue Freezing in Isopentane[12][13][14][16]

-

Preparation:

-

Work in a fume hood due to the high flammability and volatility of isopentane.

-

Place a metal container in a larger insulated container (e.g., a Styrofoam box or Dewar flask).

-

Fill the outer container with a cooling agent, such as dry ice pellets or liquid nitrogen.

-

Pour isopentane into the metal container until it is about half full.

-

-

Cooling the Isopentane:

-

If using dry ice, add pellets to the isopentane until the temperature reaches approximately -70°C, monitored with a low-temperature thermometer.

-

If using liquid nitrogen, carefully lower the metal container with isopentane into the liquid nitrogen. The isopentane will become opaque as it nears its freezing point. Remove it from the liquid nitrogen before it solidifies.

-

-

Tissue Embedding:

-

Place a small amount of Optimal Cutting Temperature (OCT) compound in a cryomold.

-

Orient the tissue sample in the OCT.

-

Add more OCT to completely cover the tissue.

-

-

Freezing:

-

Using forceps, submerge the cryomold containing the tissue and OCT into the chilled isopentane.

-

Hold the mold in the isopentane until the OCT becomes completely opaque and frozen. This typically takes 20-50 seconds depending on the size of the tissue block.

-

-

Storage:

-

Once frozen, remove the block from the isopentane and place it on dry ice.

-

For long-term storage, wrap the frozen block in foil or place it in a labeled cryotube and store it at -80°C.

-

References

- 1. vernier.com [vernier.com]

- 2. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D323 - eralytics [eralytics.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. shxf17.com [shxf17.com]

- 9. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 10. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 11. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 12. Freezing Tissue in OCT using Isopentane [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. cinj.org [cinj.org]

- 15. med.nyu.edu [med.nyu.edu]

- 16. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

The Core of Cold: An In-depth Technical Guide to Isopentane's Low Boiling Point in Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Isopentane, a branched-chain alkane, is a vital solvent and cryogen in a multitude of laboratory settings. Its uniquely low boiling point is not merely a physical characteristic but a pivotal property that enables cutting-edge research, particularly in the realms of drug development and molecular biology. This technical guide delves into the fundamental principles governing isopentane's thermal properties and provides detailed protocols for its application, empowering researchers to leverage its full potential.

The Decisive Factor: Understanding Isopentane's Low Boiling Point

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. In the case of isopentane and its isomers, these are primarily van der Waals forces, specifically London dispersion forces. While isopentane, n-pentane, and neopentane share the same molecular formula (C5H12) and molecular weight, their structural differences lead to significant variations in the strength of these forces and, consequently, their boiling points.

N-pentane, a straight-chain alkane, has the largest surface area of the three isomers. This allows for more points of contact between molecules, resulting in stronger London dispersion forces that require more energy to overcome, hence its higher boiling point. In contrast, the branching in isopentane's structure reduces its surface area, leading to weaker intermolecular attractions and a lower boiling point.[1] Neopentane, with its highly branched and compact spherical shape, exhibits the weakest van der Waals forces and therefore the lowest boiling point of the three.[2][3]

Comparative Physical Properties of Pentane Isomers

To provide a clear quantitative comparison, the physical properties of isopentane and its isomers are summarized in the table below.

| Property | Isopentane (2-Methylbutane) | n-Pentane | Neopentane (2,2-Dimethylpropane) |

| Molecular Formula | C5H12 | C5H12 | C5H12 |

| Molecular Weight ( g/mol ) | 72.15 | 72.15 | 72.15 |

| Boiling Point (°C) | 27.8 - 28.2 | 36.1 | 9.5 |

| Melting Point (°C) | -159.9 | -129.7 | -16.6 |

| Density (g/cm³ at 20°C) | 0.620 | 0.626 | 0.613 (at 0°C) |

| Vapor Pressure (kPa at 20°C) | 76.1 | 57.3 | 143 |

Note: Values may vary slightly depending on the source.

Experimental Protocols: Harnessing the Properties of Isopentane

The practical application of isopentane's low boiling point requires precise and reproducible experimental procedures. Below are detailed methodologies for the determination of its boiling point and its use in the critical laboratory technique of cryosectioning.

Experimental Protocol 1: Determination of Boiling Point via the Siwoloboff (Capillary) Method

This micro-method is ideal for determining the boiling point of small liquid samples with high accuracy.

Materials:

-

Sample of isopentane

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Thermometer (-10 to 110 °C range)

-

Heating apparatus (e.g., Thiele tube with heating oil, or a melting point apparatus)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a few drops of isopentane into the small test tube, enough to create a column of liquid approximately 2-3 cm high.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the isopentane and the sealed end protruding above the liquid surface.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into the heating bath. Heat the bath gently and gradually.

-

Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. This is due to the expansion of air trapped inside and the increasing vapor pressure of the isopentane.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, turn off the heat and allow the apparatus to cool slowly.

-

Reading the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

Repeat: For accuracy, repeat the procedure two more times and calculate the average boiling point.

Experimental Protocol 2: Cryosectioning of Biological Tissues Using an Isopentane-Liquid Nitrogen Bath

Isopentane's low freezing point and high thermal conductivity make it an excellent medium for the rapid freezing (flash-freezing) of biological specimens, a crucial step for preserving tissue morphology and antigenicity for techniques like immunohistochemistry and in situ hybridization. This protocol minimizes the formation of ice crystals that can damage cellular structures.

Materials:

-

Fresh tissue sample

-

Optimal Cutting Temperature (OCT) compound

-

Cryomold

-

Isopentane

-

Liquid Nitrogen

-

Dewar flask or insulated container

-

Metal beaker

-

Forceps

-

Dry ice

Procedure:

-

Preparation of the Freezing Bath: In a fume hood, place the metal beaker inside the Dewar flask. Carefully fill the Dewar with liquid nitrogen. Slowly pour isopentane into the metal beaker until it is about two-thirds full. The isopentane will begin to cool rapidly, and you may observe it becoming opaque as it nears its freezing point.

-

Tissue Embedding: Place a small amount of OCT compound in the bottom of a cryomold. Position the fresh tissue sample in the desired orientation within the OCT. Cover the tissue completely with additional OCT, avoiding the introduction of air bubbles.

-

Flash-Freezing: Using forceps, carefully and slowly immerse the cryomold containing the embedded tissue into the isopentane bath. Hold the mold in the bath for 15-30 seconds, or until the OCT block is completely frozen and opaque.

-

Storage: Immediately transfer the frozen block to a pre-chilled container on dry ice. For long-term storage, place the frozen blocks in a -80°C freezer.

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

Caption: Relationship between molecular structure and boiling point in pentane isomers.

Caption: Experimental workflow for cryosectioning and subsequent analysis.

Application in Drug Development: Preserving Signaling Pathways for Accurate Analysis

The efficacy of many therapeutic drugs is dependent on their ability to modulate specific cellular signaling pathways. Therefore, the accurate assessment of these pathways in preclinical and clinical tissue samples is paramount. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.